molecular formula C7H13N5O B13060982 2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13060982
M. Wt: 183.21 g/mol
InChI Key: XOECWLZIHHHCCI-UHFFFAOYSA-N
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Description

2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a chemical compound offered for research and development purposes. This derivative features a partially hydrogenated [1,2,4]triazolo[1,5-a]pyrimidine core, a scaffold recognized in medicinal chemistry for its versatility. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) structure is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in drug design . This core structure has been investigated in the development of agents for various therapeutic areas, including antiviral and anticancer applications . The specific substitutions on the core structure, including the 2-amino group and the 6-yl ethanol side chain, are key modulators of the compound's physicochemical properties and biological activity. These functional groups provide handles for further chemical derivatization and can influence the molecule's interactions with biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex polycondensed heterocyclic systems . It is intended for use in laboratory research only. This product is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-(2-amino-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C7H13N5O/c8-6-10-7-9-3-5(1-2-13)4-12(7)11-6/h5,13H,1-4H2,(H3,8,9,10,11)

InChI Key

XOECWLZIHHHCCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C(=NC(=N2)N)N1)CCO

Origin of Product

United States

Preparation Methods

Cyclization to Form the Triazolo-Pyrimidine Core

The triazolo-pyrimidine framework is synthesized through condensation and cyclization reactions involving:

A representative synthetic route involves the condensation of a 1,3-diketone with 5-amino-1,2,4-triazole under reflux in an appropriate solvent such as isopropanol or N-methylpyrrolidone (NMP), often in the presence of a base or acid catalyst to promote cyclization. This step yields the triazolo-pyrimidine core with substituents at key ring positions (e.g., C5 or C6).

Introduction of the Ethan-1-ol Side Chain

The ethan-1-ol substituent at the 6-position can be introduced by:

  • Using a suitable haloalkyl alcohol (e.g., 2-chloroethanol) as an alkylating agent on a reactive intermediate such as a 6-chloro-triazolo-pyrimidine.
  • Direct nucleophilic substitution reactions where the chlorine atom is displaced by the hydroxyethyl group.
  • Alternatively, reduction of an aldehyde or ester side chain precursor to the primary alcohol can be employed.

Representative Reaction Conditions

  • Solvents: Isopropanol, NMP, dimethylformamide (DMF), or dichloromethane (DCM) depending on the step.
  • Temperature: Typically 50°C to reflux conditions for cyclization; room temperature to mild heating for substitution steps.
  • Catalysts/Bases: Sodium hydride (NaH), triethylamine, or acid catalysts such as trifluoroacetic acid may be used to facilitate cyclization or substitution.
  • Purification: Recrystallization from methanol, ethyl acetate, or cyclohexane; filtration and drying to obtain pure product.

Detailed Research Findings and Data

Literature Examples of Similar Syntheses

Reference Key Step Conditions Yield (%) Notes
VulcanChem (2024) Cyclization of hydrazine derivatives with ketoesters Heating in isopropanol at 50°C for 3 h 87-93% Formation of triazolo-pyrimidine core
PMC 2017 Condensation of 1,3-diketone with 5-amino-1,2,4-triazole NMP solvent, N2 atmosphere, 50°C Moderate to good yields Followed by chlorination and amine substitution
PMC 2007 Alkylation of triazolo-pyrimidines with haloalkyl reagents DMF, NaH base, 50°C, 30 min 80-85% Introduction of side chains such as ethan-1-ol

Synthesis Scheme Summary

  • Step 1: Condensation of 5-amino-1,2,4-triazole with a diketone or ketoester precursor to form the triazolo-pyrimidine core.
  • Step 2: Chlorination of the intermediate at the 6-position using phosphoryl chloride or similar reagent to form a 6-chloro intermediate.
  • Step 3: Nucleophilic substitution of the chlorine atom by 2-hydroxyethylamine or 2-chloroethanol to introduce the ethan-1-ol side chain.
  • Step 4: Purification by recrystallization and characterization.

Analytical Data and Characterization

Comparative Notes on Preparation

Aspect Method 1: Hydrazine + Diketone Method 2: Chlorination + Substitution Method 3: Direct Alkylation
Complexity Moderate Moderate to high Moderate
Yield 85-93% 70-85% 80-85%
Scalability Good Good with optimization Good
Purification Recrystallization Recrystallization Recrystallization
Reaction Time 3-5 hours 1-2 hours per step 30 min to 1 hour

Chemical Reactions Analysis

2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares structural features and substituents of related triazolopyrimidine derivatives:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight Key References
2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol 2-amino (triazole), 6-ethanol -NH2, -OH C8H14N5O 210.23
2-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine 7-methyl (pyrimidine), 2-amine -CH3, -NH2 C8H15N5 181.24
2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol 2-ethyl (triazole), 6-ethanol -C2H5, -OH C9H16N4O 196.25
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 6-carboxylate ester -COOEt C9H12N4O2 224.22

Key Observations:

  • Substituent Position and Stability: The presence of a 2-amino group in the target compound may enhance hydrogen-bonding capacity compared to ethyl or methyl substituents (e.g., in and ). However, steric hindrance from bulkier groups (e.g., ethyl in ) could reduce reactivity in certain synthetic pathways .
  • Synthetic Flexibility: The hydroxyl group in the target compound allows for further derivatization (e.g., esterification or etherification), similar to the carboxylate ester in and , which can be hydrolyzed to carboxylic acids .

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups in the target compound likely improve aqueous solubility compared to non-polar derivatives like the ethyl-substituted analog in .
  • Thermal Stability: The carboxylate ester in (mp 206°C) demonstrates higher thermal stability than hydroxyl-containing analogs, suggesting that polar groups may lower melting points .

Biological Activity

The compound 2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (referred to as Compound A ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

Compound A is characterized by its unique triazole-pyrimidine framework, which is known to contribute to various pharmacological properties. The structural formula can be represented as follows:

C8H10N6O\text{C}_8\text{H}_{10}\text{N}_6\text{O}

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolo-pyrimidine derivatives. For instance, a series of compounds similar to Compound A were evaluated for their anticancer effects against various cancer cell lines. In one study, triazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating effective growth inhibition .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23129.1
Compound BBel-740212.3
Compound CHT-10806.1

These results suggest that modifications in the triazole and pyrimidine moieties can enhance anticancer activity.

2. Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored. Compounds structurally related to Compound A have shown promising results against a range of pathogens. For example, studies indicated that certain triazolo-pyrimidines exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Properties

Research has indicated that compounds containing the triazole ring possess anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests a potential therapeutic application in treating inflammatory diseases.

The biological activities of Compound A and its derivatives are often attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition: Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest: Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity: The presence of the triazole moiety is associated with antioxidant properties that can protect cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A recent study synthesized a library of triazolo-pyrimidine derivatives and assessed their anticancer efficacy using the MTT assay on MDA-MB-231 cells. The study found that specific modifications in the side chains significantly enhanced cytotoxicity compared to controls .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of various triazolo derivatives against common bacterial strains. Results indicated that specific compounds exhibited potent inhibitory effects, suggesting their potential use as new antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for 2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol?

The compound can be synthesized via cyclocondensation reactions using 3,5-diamino-1,2,4-triazole derivatives and β-keto esters or hydroxy-substituted pyrones. A typical procedure involves refluxing reactants in ethanol/water (1:1 v/v) with a catalyst such as TMDP (trimethylenediphosphonic acid), yielding products with >80% efficiency after recrystallization. Monitoring via TLC and purification by column chromatography (silica gel) are critical for isolating the pure product .

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Assign signals for the triazolopyrimidine core (e.g., δ 6.5–7.2 ppm for aromatic protons) and ethanol side chain (δ 3.6–4.2 ppm for -CH2-OH) .
  • IR Spectroscopy : Confirm amino (-NH2, ~3300 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 250–300) validate the molecular formula .
  • X-ray Crystallography : Resolve hydrogen-bonding networks and planar fused-ring geometry (e.g., dihedral angles <5°) .

Q. What are the standard purity assessment protocols?

Purity is determined via:

  • Melting Point Analysis : Sharp melting ranges (e.g., 220–225°C) indicate homogeneity .
  • Microanalysis (CHNS) : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 52.1%, H: 5.8%, N: 24.3%) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Advanced Research Questions

Q. How can reaction mechanisms for triazolopyrimidine formation be elucidated?

Mechanistic studies involve:

  • Kinetic Isotope Effects (KIE) : Track deuterium labeling at reactive sites (e.g., amino groups) to identify rate-determining steps .
  • DFT Calculations : Model transition states (e.g., cyclization barriers ~25 kcal/mol) and electron density maps for regioselectivity .
  • In Situ Monitoring : Use variable-temperature NMR to detect intermediates like enaminones or hemiaminals .

Q. How to resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR/IR peaks often arise from solvation, tautomerism, or crystallinity. Mitigation strategies include:

  • Solvent Standardization : Use deuterated DMSO or CDCl3 for consistency .
  • Tautomer Analysis : Compare data in D2O (enol-keto equilibrium) vs. aprotic solvents .
  • Crystal Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. DMF) to identify dominant conformers .

Q. What computational models predict the compound’s reactivity in biological systems?

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., kinases or cytochrome P450) using AutoDock Vina .
  • MD Simulations : Analyze stability of hydrogen bonds (e.g., triazole N-H···O interactions) over 100-ns trajectories .
  • QSAR Studies : Corporate Hammett constants (σ) of substituents to predict bioactivity trends (R² > 0.85) .

Q. How to design scalable synthesis without compromising yield?

Optimize parameters via:

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–2 mol%), solvent ratios, and temperature (60–100°C) to maximize yield .
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., <5% dimerization) .
  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for easier recycling .

Biological and Pharmacological Applications

Q. What in vitro assays evaluate its antimicrobial potential?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains (IC₅₀: 10–50 µM) .
  • Biofilm Inhibition : Quantify reduction in C. albicans biofilm biomass via crystal violet staining .
  • Enzyme Inhibition : Measure IC₅₀ against E. coli dihydrofolate reductase (DHFR) using NADPH depletion assays .

Q. How does structural modification enhance anticancer activity?

  • Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve DNA intercalation (ΔTm: +5°C) .
  • Metal Complexation : Cu(II) or Pt(II) chelates enhance ROS generation in HeLa cells (EC₅₀: 2–5 µM) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands for selective protein degradation .

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